Estrogen receptor |A antagonist 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estrogen receptors are a group of proteins found inside cells that are activated by the hormone estrogen (17β-estradiol). These receptors play a crucial role in mediating the effects of estrogenic compounds on their target tissues. Estrogen receptors are located in various tissues, including the female reproductive tract, breast, bone, brain, liver, colon, skin, and salivary gland .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of estrogen receptors involves various techniques and protocols. One common method includes receptor binding assays and western blotting. These techniques help in understanding the physiological and pathological effects of estrogen mediated by estrogen receptor α and estrogen receptor β, as well as the non-genomic membrane-bound G-protein coupled estrogen receptor .

Industrial Production Methods: Industrial production of estrogen receptors typically involves the use of recombinant DNA technology. This method allows for the large-scale production of estrogen receptors by inserting the gene encoding the receptor into a suitable expression system, such as bacteria or yeast. The expressed protein is then purified using techniques like affinity chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Estrogen receptors undergo various types of chemical reactions, including binding with estrogenic compounds and other ligands. These interactions can lead to conformational changes in the receptor, which in turn affect its activity. Common reactions include oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include estrogenic compounds like 17β-estradiol, selective estrogen receptor modulators, and various metabolites. The conditions for these reactions often involve physiological pH and temperature, as well as the presence of cofactors and other proteins that facilitate the binding and activation of the receptor .

Major Products Formed: The major products formed from these reactions are typically the activated estrogen receptor-ligand complexes. These complexes can then interact with DNA to regulate the transcription of target genes, leading to various physiological effects .

Aplicaciones Científicas De Investigación

Estrogen receptors have a wide range of scientific research applications. In chemistry, they are used to study the binding affinities and interactions of various estrogenic compounds. In biology, they are crucial for understanding the role of estrogen in cellular processes and development. In medicine, estrogen receptors are important targets for the treatment of hormone-related diseases, such as breast cancer and osteoporosis. In industry, they are used in the development of pharmaceuticals and other products that modulate estrogen receptor activity .

Mecanismo De Acción

The mechanism of action of estrogen receptors involves both genomic and non-genomic pathways. In the genomic pathway, estrogen binds to the receptor, causing it to dimerize and bind to specific DNA sequences known as estrogen response elements. This binding regulates the transcription of target genes, leading to various cellular responses. In the non-genomic pathway, estrogen binds to membrane-bound receptors, leading to the activation of signaling pathways such as phosphatidylinositol 3-kinase and mitogen-activated protein kinase .

Comparación Con Compuestos Similares

Estrogen receptors are unique in their ability to interact with a wide variety of compounds. Similar compounds include selective estrogen receptor modulators like raloxifene and tamoxifen, which can either activate or inhibit estrogen receptor activity depending on the tissue context. Other similar compounds include phytoestrogens, which are plant-derived compounds that can mimic the effects of estrogen .

List of Similar Compounds:- Raloxifene

- Tamoxifen

- Phytoestrogens

- Resveratrol analogues

- Perfluorinated compounds

Propiedades

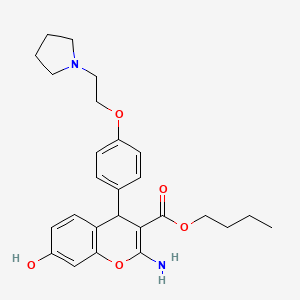

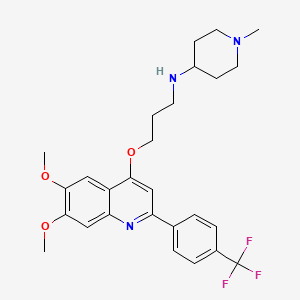

Fórmula molecular |

C26H32N2O5 |

|---|---|

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

butyl 2-amino-7-hydroxy-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C26H32N2O5/c1-2-3-15-32-26(30)24-23(21-11-8-19(29)17-22(21)33-25(24)27)18-6-9-20(10-7-18)31-16-14-28-12-4-5-13-28/h6-11,17,23,29H,2-5,12-16,27H2,1H3 |

Clave InChI |

VKTCICXDNLJMAP-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCCC4)C=CC(=C2)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

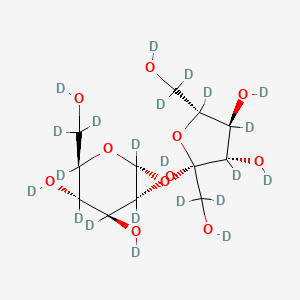

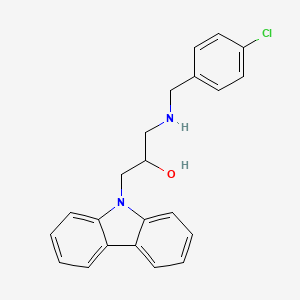

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)

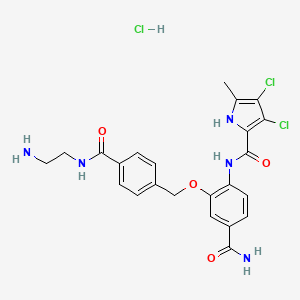

![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)

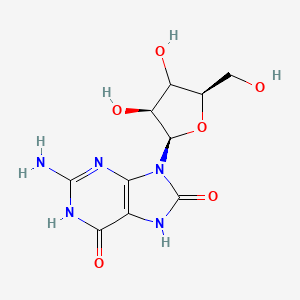

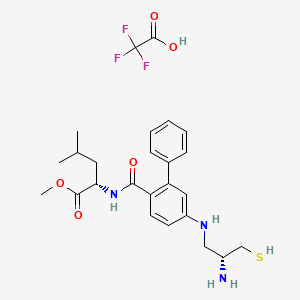

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)